- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS 번호:918516-27-5
MF:C13H9ClN2
메가와트:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- 인치: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- InChIKey: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- 미소: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
계산된 속성
- 정밀분자량: 228.0454260g/mol
- 동위원소 질량: 228.0454260g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 1
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 28.7
- 소수점 매개변수 계산 참조값(XlogP): 3.6
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149295-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM149295-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM149295-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$701 | 2021-06-09 | |
| Alichem | A029188493-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$154.50 | 2023-08-31 | |
| Alichem | A029188493-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$472.50 | 2023-08-31 | |
| Alichem | A029188493-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$772.50 | 2023-08-31 | |
| TRC | C385988-10mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385988-50mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C385988-100mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 1g |
561.0CNY | 2021-08-04 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
참조
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
참조
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462
합성 방법 4
반응 조건
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
참조
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742
합성 방법 5
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
참조
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15
합성 방법 6
반응 조건
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
참조
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
참조
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
참조
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
참조
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
참조
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
참조
- An improved process for the preparation of vemurafenib, India, , ,
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
참조
- A process for preparation of amorphous vemurafenib, India, , ,
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
참조
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165
합성 방법 14
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
참조
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
참조
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969
합성 방법 16
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
참조
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
참조
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
참조
- A process for the preparation of vemurafenib, India, , ,
합성 방법 19
반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
참조
- Process for the preparation of vemurafenib and its intermediates, India, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 관련 문헌
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) 관련 제품
- 611205-38-0(1H-Pyrrolo[2,3-b]pyridine, 5-phenyl-)
- 875638-41-8(1H-Pyrrolo[2,3-b]pyridine, 5-(2-naphthalenyl)-3-phenyl-)
- 1391088-63-3(5-(1H-Pyrrolo[2,3-b]pyridin-3-yl)isoquinoline)
- 104271-31-0(Imidazo[1,2-a]pyridine, 8-(4-chlorophenyl)-)
- 10299-55-5(3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 918511-92-9(5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine)
- 866542-51-0(5-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 916172-41-3(1H-Pyrrolo[2,3-b]pyridine, 4-(3,4-dichlorophenyl)-)
- 875638-48-5(1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dichlorophenyl)-3-phenyl-)
- 875637-16-4(Phenol, 3-[3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-)
추천 공급업체
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량
NewCan Biotech Limited
골드 회원
중국 공급자
시약
TAIXING JOXIN BIO-TEC CO.,LTD.
골드 회원
중국 공급자
대량
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약